molecular formula C20H18BrN5O2S B237677 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B237677
M. Wt: 472.4 g/mol
InChI Key: XZSNRLWNVRQOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its specificity for certain enzymes involved in cancer cell growth. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is to further investigate its potential as an anticancer agent and develop it into a drug for clinical use. Another direction is to explore its potential use in other diseases or conditions where inhibition of certain enzymes may be beneficial. Additionally, future studies could focus on optimizing the synthesis method for increased efficiency and yield.
In conclusion, 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a promising compound for scientific research due to its potential applications in medicine and drug development. Its specificity for certain enzymes involved in cancer cell growth makes it a promising candidate for further development as an anticancer agent. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential use in other diseases or conditions.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction of 2-methoxy-5-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base to form the final product.

Scientific Research Applications

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.

properties

Product Name

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C20H18BrN5O2S

Molecular Weight

472.4 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C20H18BrN5O2S/c1-10-7-13(19-25-26-12(3)23-24-20(26)29-19)5-6-16(10)22-18(27)15-9-14(21)8-11(2)17(15)28-4/h5-9H,1-4H3,(H,22,27)

InChI Key

XZSNRLWNVRQOOF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=CC(=C4OC)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C)Br

Origin of Product

United States

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